molecular formula C12O12Rh4 B033637 Tetrarhodium dodecacarbonyl CAS No. 19584-30-6

Tetrarhodium dodecacarbonyl

Cat. No. B033637
Key on ui cas rn: 19584-30-6
M. Wt: 747.74 g/mol
InChI Key: LVGLLYVYRZMJIN-UHFFFAOYSA-N
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Patent
US04888436

Procedure details

A 200 ml. flask equipped with a stirrer, thermometer, dropping funnel, CO inlet tube and reflux condenser having a CO outlet tube, was flushed with carbon monoxide and charged with 1.9 milligrams of tetrarhodium dodecacarbonyl (2.5×10-6 mole), 0.027 gram of 1,5-cyclooctadiene (2.5×10-4 mole) and 60 ml. of xylene. While passing carbon monooxide through the flask at a rate of 10 ml./min., the mixture was heated to a temperature of 120° C. under stirring. To the mixture a mixture of 41 grams of triethoxy silane (0.25 mole) and 14 grams of allylamine (0.25 mole) was dropwise added over a period of 30 minutes. After the addition of the reactants, the reaction was carried out at a temperature of 120° C. for 2.5 hours under CO flush and stirring. It was revealed by gas chromatography that gamma-aminopropyl triethoxy silane was obtained in a yield of 75% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 7.5% on an allylamine basis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0.027 g
Type
reactant
Reaction Step Three
Quantity
1.9 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:8][CH2:7]C=CCCC=1.[C]=O.[CH2:11]([O:13][SiH:14]([O:18][CH2:19][CH3:20])[O:15][CH2:16][CH3:17])[CH3:12].[CH2:21]([NH2:24])[CH:22]=[CH2:23]>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh].C1(C)C(C)=CC=CC=1>[CH2:21]([NH2:24])[CH:22]=[CH2:23].[NH2:24][CH:8]([CH3:7])[CH2:1][Si:14]([O:18][CH2:19][CH3:20])([O:15][CH2:16][CH3:17])[O:13][CH2:11][CH3:12] |f:4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19,^3:8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Name
Quantity
14 g
Type
reactant
Smiles
C(C=C)N
Step Three
Name
Quantity
0.027 g
Type
reactant
Smiles
C1=CCCC=CCC1
Name
Quantity
1.9 mg
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
flask equipped with a stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was flushed with carbon monoxide
ADDITION
Type
ADDITION
Details
was dropwise added over a period of 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
After the addition of the reactants
CUSTOM
Type
CUSTOM
Details
flush
STIRRING
Type
STIRRING
Details
stirring

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C=C)N
Name
Type
product
Smiles
NC(C[Si](OCC)(OCC)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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